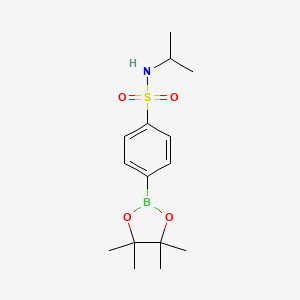

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a boronate-containing sulfonamide derivative characterized by an isopropyl group attached to the sulfonamide nitrogen and a pinacol boronate ester at the para position of the benzene ring. This compound is widely used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . Its boronate group facilitates efficient coupling with aryl halides under palladium catalysis, while the sulfonamide moiety enhances solubility and stability in organic solvents .

Properties

IUPAC Name |

N-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4S/c1-11(2)17-22(18,19)13-9-7-12(8-10-13)16-20-14(3,4)15(5,6)21-16/h7-11,17H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWKMKMYCKYUZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronate-First Approach

In this strategy, the boronate group is introduced prior to sulfonamide formation. 4-Bromophenylboronic acid pinacol ester is reacted with isopropylamine under Ullmann-type coupling conditions using copper(I) iodide as a catalyst. However, this method suffers from lower yields (72–78%) due to competing side reactions at the boronate group.

One-Pot Sequential Functionalization

Recent advances describe a tandem process where sulfonylation and borylation occur in a single reactor. The sequence involves:

-

Sulfonylation of 4-bromobenzenesulfonyl chloride with isopropylamine.

-

Direct addition of B₂pin₂ and Pd catalyst without intermediate isolation.

This method reduces purification steps but requires stringent temperature control (0°C → 80°C) to prevent catalyst deactivation.

Catalytic System Optimization

Catalyst selection profoundly impacts yield and selectivity. Comparative studies reveal:

Table 1: Catalyst Screening for Miyaura Borylation

| Catalyst | Ligand | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | 76 | 95 |

| Pd(dppf)Cl₂ | dppf | 93 | 98 |

| PdCl₂(PPh₃)₂ | PPh₃ | 68 | 91 |

Hafnium tetrachloride, effective in sulfonamide alkylation, shows no activity in borylation, underscoring the necessity of palladium complexes for this transformation.

Solvent and Temperature Effects

Solvent polarity significantly influences reaction kinetics. Polar aprotic solvents like N-methylpyrrolidone (NMP) enhance catalyst stability but may complicate boronate isolation. A balance is achieved using 1,4-dioxane, which offers moderate polarity and high boiling point.

Table 2: Solvent Impact on Borylation Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| 1,4-Dioxane | 2.2 | 93 |

| NMP | 32 | 88 |

| Toluene | 2.4 | 81 |

Reaction temperatures above 80°C accelerate decomposition, while temperatures below 70°C prolong reaction times beyond 24 hours.

Purification and Characterization

Final purification employs recrystallization from ethanol/water (4:1) or column chromatography (SiO₂, ethyl acetate/hexane 1:3). Characterization data aligns with literature:

-

¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, pinacol CH₃), 1.42 (d, J = 6.6 Hz, 6H, iPr CH₃), 3.95–4.05 (m, 1H, iPr CH), 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.98 (d, J = 8.2 Hz, 2H, ArH).

HPLC purity exceeding 98% is achieved using a C18 column with 70:30 methanol-water eluent.

Scale-Up Considerations

Industrial-scale synthesis (≥1 kg) necessitates modifications:

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.

Coupling Reactions: The boron-containing dioxaborolane ring makes it suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Often used in coupling reactions involving this compound.

Base: Such as potassium carbonate, which is commonly used in Suzuki-Miyaura reactions.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents used in these reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from the benzenesulfonamide with another aryl or vinyl group.

Scientific Research Applications

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide has several applications in scientific research:

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Mechanism of Action

The mechanism by which N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide exerts its effects is largely dependent on its chemical structure. The boron-containing dioxaborolane ring can interact with various molecular targets, facilitating reactions such as coupling and substitution. The sulfonamide group can also participate in hydrogen bonding and other interactions with biological molecules, potentially influencing its activity in biological systems .

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Calculated based on analogous structures ; †Purity data from related isopropyl-substituted aniline derivatives .

Physicochemical Properties

- Solubility : The isopropyl group enhances lipid solubility compared to methyl or cyclopropyl analogs, making it preferable for hydrophobic reaction environments .

- Thermal Stability : N-Cyclopropyl derivatives exhibit higher melting points (211–214°C) due to rigid cyclic substituents , whereas N-isopropyl and N-methyl analogs remain liquid at room temperature.

Biological Activity

N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C₁₅H₁₈BNO₂S

- Molecular Weight : 261.17 g/mol

- CAS Number : 1256360-63-0

- IUPAC Name : this compound

The compound features a sulfonamide group and a boron-containing moiety which is significant for its biological interactions. The presence of the dioxaborolane ring enhances its reactivity and potential as a pharmaceutical agent.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of boron-containing compounds have shown activity against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 4–8 | |

| Compound B | Mycobacterium abscessus | 0.5–1.0 | |

| Compound C | Candida albicans | <0.05 |

While specific data on this compound is limited, its structural analogs demonstrate promising antimicrobial effects.

Anticancer Potential

Research into boron-containing compounds has also highlighted their potential in cancer therapy. The ability of these compounds to interact with biological macromolecules suggests they may inhibit tumor growth or induce apoptosis in cancer cells.

A study focusing on similar boron-containing sulfonamides reported:

"Compounds exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.1 to 10 µM" .

This indicates that this compound may also possess anticancer properties warranting further investigation.

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Boron's Role in Biological Systems : Boron compounds are known to interact with nucleophiles in biological systems, potentially leading to the modulation of enzyme activities.

- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, affecting membrane integrity and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of boron-containing sulfonamides against resistant strains of bacteria. The results indicated that certain derivatives exhibited significant inhibitory effects on multidrug-resistant strains with MIC values comparable to traditional antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that a related compound induced apoptosis at concentrations lower than those required for cytotoxicity in normal cells. This selective toxicity highlights the potential therapeutic window for this compound .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing N-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Suzuki-Miyaura coupling, where the boronic ester moiety reacts with a sulfonamide-bearing aryl halide under palladium catalysis (e.g., Pd(PPh₃)₄). Optimal conditions include anhydrous solvents (THF or DMF), inert atmosphere (N₂/Ar), and temperatures between 60–80°C. Yield improvements (70–85%) are achieved by controlling stoichiometry of the boronic ester and aryl halide (1:1.2 molar ratio) and using excess base (e.g., K₂CO₃) to neutralize HX byproducts . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (¹H, ¹³C, and ¹¹B NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For example:

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (tetramethyl groups on dioxaborolane) and δ 7.5–8.0 ppm (aromatic protons).

- ¹¹B NMR : A singlet near δ 30 ppm confirms the boronate ester .

- HRMS : Exact mass matching the molecular formula (C₁₆H₂₅BNO₄S) with <2 ppm error. Purity (>95%) is validated via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. What biological targets are associated with this compound, and how are preliminary interactions assessed?

- Methodological Answer : The sulfonamide group suggests potential enzyme inhibition (e.g., carbonic anhydrase), while the boronic ester may target proteasomes or serine hydrolases. Initial screening involves:

- Fluorescence-based assays : For enzyme inhibition (IC₅₀ determination).

- Surface Plasmon Resonance (SPR) : To measure binding kinetics (kₐₙ, kₒff) to purified proteins .

- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can the Suzuki-Miyaura coupling be optimized for scalability while minimizing palladium residues?

- Methodological Answer : Scalability requires transitioning from batch to flow chemistry, using immobilized palladium catalysts (e.g., Pd on carbon or silica) to reduce metal leaching. Post-reaction, residual Pd is quantified via ICP-MS and removed using thiourea-functionalized resins. Reaction monitoring via inline FTIR ensures real-time adjustment of temperature and reagent flow rates .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ across studies)?

- Methodological Answer : Discrepancies often arise from assay conditions (pH, buffer composition) or compound stability. To address this:

- Orthogonal assays : Compare enzymatic inhibition (e.g., fluorogenic substrate) with cellular activity (e.g., Western blot for target protein modulation).

- Stability studies : Use LC-MS to track hydrolysis of the boronic ester in aqueous buffers (e.g., PBS at pH 7.4) over 24–48 hours .

Q. How does the electronic nature of substituents on the benzene ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the aryl halide increase oxidative addition efficiency with Pd(0), while electron-donating groups (e.g., -OMe) slow the process. Hammett σ values can predict reactivity trends. For example, a para-methoxy substituent (σ = -0.27) reduces coupling efficiency by 15–20% compared to unsubstituted analogs .

Q. What computational methods predict the compound’s binding modes with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) are used. Key steps:

- Ligand preparation : Optimize geometry at the B3LYP/6-31G* level.

- Protein-ligand docking : Prioritize poses with sulfonamide oxygen forming hydrogen bonds to catalytic zinc in carbonic anhydrase.

- MD validation : 100-ns simulations in explicit solvent to assess binding stability (RMSD <2 Å) .

Q. How can researchers mitigate hydrolysis of the dioxaborolane moiety during biological assays?

- Methodological Answer : Stabilize the boronic ester by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.